N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
Overview
Description
4-Iodo-SAHA, also known as 4-iodo-suberoylanilide hydroxamic acid, is a derivative of suberoylanilide hydroxamic acid. It is a hydrophobic compound that acts as a class I and class II histone deacetylase inhibitor. This compound has shown significant potential in cancer research due to its ability to inhibit the proliferation of various cancer cell lines .
Mechanism of Action
- Non-Histone Proteins : HDACs also participate in reversible acetylation of non-histone proteins, impacting various cellular processes .
- Cell Proliferation Inhibition : In various cell lines (e.g., SKBR3, HT29, U937, JA16, HL60, K562), 4-iodo-SAHA suppresses cell proliferation. It is approximately 10-fold more potent than SAHA in inhibiting U937 leukemia cell growth .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .
Cellular Effects
4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .
Temporal Effects in Laboratory Settings
It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .
Dosage Effects in Animal Models
The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .
Metabolic Pathways
Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .
Transport and Distribution
Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .
Subcellular Localization
As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Preparation Methods
4-Iodo-SAHA can be synthesized through a multi-step process. The synthetic route typically involves the iodination of suberoylanilide hydroxamic acid. The reaction conditions often include the use of iodine and a suitable solvent such as dimethyl sulfoxide.
Chemical Reactions Analysis
4-Iodo-SAHA undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in 4-Iodo-SAHA can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol and dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Iodo-SAHA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions.
Biology: It serves as a ligand in protein-binding studies and is used to study the reversible acetylation of lysine residues in histones.
Medicine: 4-Iodo-SAHA is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines. .
Comparison with Similar Compounds
4-Iodo-SAHA is similar to other histone deacetylase inhibitors such as suberoylanilide hydroxamic acid and trichostatin A. 4-Iodo-SAHA is unique due to its hydrophobic nature and its potent activity against certain cancer cell lines. Similar compounds include:
Suberoylanilide hydroxamic acid: A class I and class II histone deacetylase inhibitor.
Trichostatin A: A potent histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: Another histone deacetylase inhibitor used in cancer research
Properties
IUPAC Name |
N'-hydroxy-N-(4-iodophenyl)octanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHZKAHBXINPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673084 | |
Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219807-87-0 | |
Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?
A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.
Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?
A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.
Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?
A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.
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